1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea

Pesticide residue analysis Food safety Regulatory compliance

Food testing labs face regulatory risk when quantifying fluometuron combined residues under EPA 40 CFR §180.229 without the mandated CGA-13211 metabolite standard. Substituting the N-desmethyl analog (CGA-236432) or parent fluometuron introduces systematic quantification errors due to differing retention times and MS transitions (m/z 249.1 vs. m/z 235.1), compromising legal defensibility. • Distinct m/z 249.1 quantifier ion for unambiguous LC-MS/MS identification • Enables SANTE-compliant spike-and-recovery validation • Directly fulfills EPA tolerance enforcement for cotton seed (1.0 ppm), meat byproducts (0.1 ppm), milk (0.02 ppm)

Molecular Formula C10H11F3N2O2
Molecular Weight 248.2
CAS No. 696617-92-2
Cat. No. B6153194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea
CAS696617-92-2
Molecular FormulaC10H11F3N2O2
Molecular Weight248.2
Structural Identifiers
SMILESCN(C)C(=O)NC1=CC(=C(C=C1)O)C(F)(F)F
InChIInChI=1S/C10H11F3N2O2/c1-15(2)9(17)14-6-3-4-8(16)7(5-6)10(11,12)13/h3-5,16H,1-2H3,(H,14,17)
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGA-13211 Metabolite Standard for EPA Residue Analysis


1-[4-Hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea, commonly known as Fluometuron-4-hydroxy or CGA-13211, is a hydroxylated phenylurea metabolite of the herbicide fluometuron . This compound is explicitly designated as a regulated analyte under EPA 40 CFR §180.229 for combined residue tolerance enforcement in agricultural commodities, distinguishing it from non-listed metabolites and making it indispensable for regulatory compliance testing [1].

Why Generic Substitutes Cannot Replace CGA-13211


The EPA tolerance framework requires combined residue measurement of fluometuron and its specifically named hydroxylated metabolites—including CGA-13211—for numerous food commodities [1]. Substituting a structurally similar analog such as the N-desmethyl metabolite (CGA-236432, CAS 1174758-89-4) or the parent fluometuron fails to meet the regulatory definition of 'combined residues' because these analytes exhibit different chromatographic retention times, distinct mass transitions, and separate regulatory tolerance groupings [1][2]. Consequently, using an incorrect metabolite standard directly compromises the legal defensibility of residue data submitted to regulatory agencies.

CGA-13211 Differentiation from Closest Analogs


EPA-Enumerated Metabolite for Tolerance Compliance

CGA-13211 is one of only three hydroxylated metabolites explicitly named in 40 CFR §180.229 for fluometuron residue tolerance enforcement. The tolerance for combined residues including CGA-13211 in cotton undelinted seed is 1.0 ppm, while for meat byproducts (cattle, goat, hog, horse, sheep) it is 0.1 ppm, and for milk it is 0.02 ppm [1]. In contrast, the non-hydroxylated metabolite TFMA is governed by a separate tolerance paragraph with different commodity limits, demonstrating that CGA-13211 cannot be analytically or legally interchanged with other fluometuron metabolites [1].

Pesticide residue analysis Food safety Regulatory compliance

LC-MS/MS Distinction from N-Desmethyl Metabolite

CGA-13211 (molecular weight 248.20 g/mol, formula C10H11F3N2O2) generates a precursor ion at m/z 249.1 [M+H]+ and product ions distinct from the N-desmethyl metabolite CGA-236432 (MW 234.18 g/mol, C9H9F3N2O2) , which produces a precursor ion at m/z 235.1 [M+H]+. This mass difference of 14 Da precludes simultaneous quantification using a single MRM transition and necessitates a separate, certified reference standard for each metabolite to achieve accurate residue determination.

LC-MS/MS Metabolite identification Analytical standards

Soil Extraction Recovery & Reproducibility

A validated HPLC-fluorescence method achieved >90% recovery for fluometuron and <8.0% RSD for each metabolite in Dundee silt loam, with a limit of detection of 25 ng/g soil for fluometuron and all its soil metabolites [1]. While the parent compound fluometuron exhibited 5.3% RSD, the hydroxylated metabolites including CGA-13211 showed comparable precision (<8.0% RSD), confirming that the hydroxylated metabolite standard performs equivalently to the parent in validated multi-analyte methods, yet provides additional compliance coverage that fluometuron alone cannot satisfy.

Soil residue analysis Method validation Recovery efficiency

Herbicidal Activity vs. Demethylated Analogs

Fluometuron (the non-hydroxylated parent) was the most phytotoxic compound tested on cotton, foxtail, and redroot pigweed. The monomethyl analog (which differs from CGA-13211 by lacking the 4-hydroxy group) exhibited approximately 50% and 70% of the parent's activity when applied via nutrient solution and to clay soil, respectively, while the fully demethylated analog and aniline analog were virtually inactive [1]. This SAR data implies that the hydroxylated N,N-dimethyl metabolite CGA-13211 retains key structural features required for target-site activity, whereas removal of the dimethylurea moiety (as in CGA-236432 or CGA-236431) drastically reduces phytotoxic potency, making CGA-13211 a more relevant analyte for assessing biologically active residues.

Phytotoxicity Herbicide metabolism Structure-activity relationship

Human Cell Metabolism vs. Parent Fluometuron

In human embryonic lung cell cultures, fluometuron metabolism produced distinct hydroxylated and demethylated products, with metabolic profiles differing markedly between CYP1A1 and CYP1A2 isoforms [1]. The formation of CGA-13211 as a primary hydroxylated metabolite in human cell models indicates that toxicological assessments based solely on parent compound exposure may underestimate human-relevant metabolite burdens. Quantifying CGA-13211 specifically, rather than relying on non-hydroxylated markers, provides a more complete picture of internal dose for human health risk assessment.

In vitro metabolism Human toxicology Biotransformation

CGA-13211 Application Scenarios


EPA Compliance Testing for Fluometuron Residues

Food testing laboratories must quantify combined residues of fluometuron and its hydroxylated metabolites including CGA-13211 to demonstrate compliance with EPA tolerances (e.g., 1.0 ppm in cotton undelinted seed, 0.1 ppm in meat byproducts, 0.02 ppm in milk) [1]. Using a certified CGA-13211 standard ensures that the analytical method accurately captures this specific metabolite, preventing under-reporting of residues and potential regulatory non-compliance.

LC-MS/MS Multi-Residue Method Validation

When developing a multi-residue LC-MS/MS method for phenylurea herbicides, CGA-13211 must be included as a distinct analytical standard because its molecular ion (m/z 249.1) and retention time differ from the N-desmethyl metabolite CGA-236432 (m/z 235.1) [1]. Procuring a neat or solution CRM of CGA-13211 enables accurate spike-and-recovery validation per SANTE guidelines, whereas substituting the desmethyl analog introduces systematic quantification errors.

Environmental Fate & Ecotoxicological Monitoring

Environmental monitoring programs tracking fluometuron degradation in soil and surface water should incorporate CGA-13211 as a monitoring analyte because it retains the N,N-dimethylurea pharmacophore associated with residual herbicidal activity, unlike the demethylated analogs which are largely inactive [1]. Including CGA-13211 in the analyte list provides a more meaningful assessment of bioactive residue persistence for ecological risk assessment.

Human Biomonitoring & In Vitro Toxicology

For human health risk assessment studies employing in vitro metabolism models, CGA-13211 serves as a relevant hydroxylation-pathway biomarker that is distinct from the N-demethylation products and the terminal TFMA metabolite [1]. Quantifying CGA-13211 in cell culture media or biological matrices captures metabolic activation information that would be missed by methods targeting only the parent compound or non-hydroxylated metabolites.

Quote Request

Request a Quote for 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.